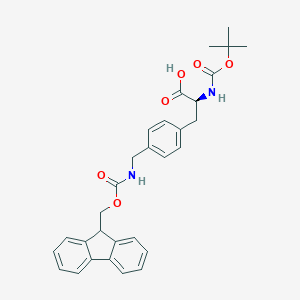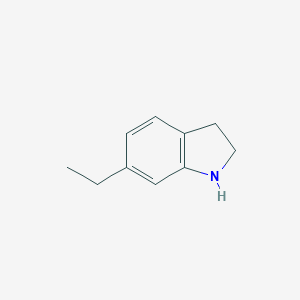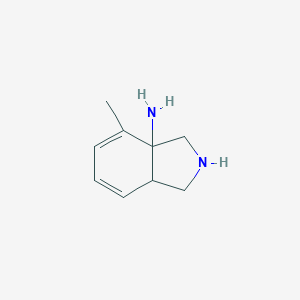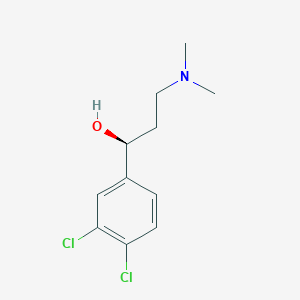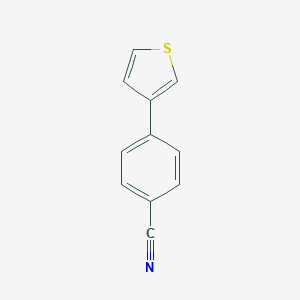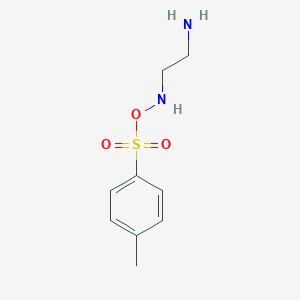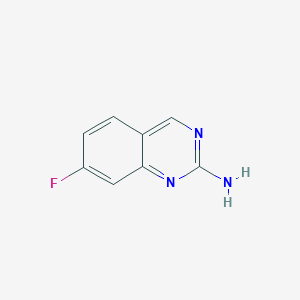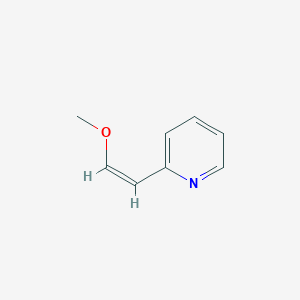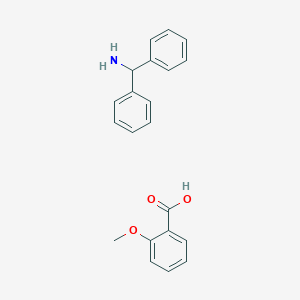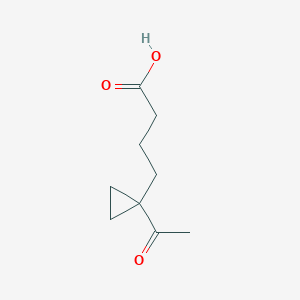
4-(1-Acetylcyclopropyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Acetylcyclopropyl)butanoic acid, also known as ACBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ACBC belongs to the family of cyclopropyl-containing amino acids and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Wissenschaftliche Forschungsanwendungen
4-(1-Acetylcyclopropyl)butanoic acid has been studied extensively for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models. 4-(1-Acetylcyclopropyl)butanoic acid has also been reported to have antinociceptive, anticonvulsant, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 4-(1-Acetylcyclopropyl)butanoic acid is not fully understood. However, it is believed to act as a GABA analogue, modulating the GABAergic system in the brain. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to bind to the GABA(A) receptor and enhance the activity of GABA.
Biochemische Und Physiologische Effekte
4-(1-Acetylcyclopropyl)butanoic acid has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-(1-Acetylcyclopropyl)butanoic acid has also been reported to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in neurodegenerative diseases. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-Acetylcyclopropyl)butanoic acid in lab experiments is its structural similarity to GABA, which makes it a useful tool for studying the GABAergic system. However, 4-(1-Acetylcyclopropyl)butanoic acid is a relatively new compound, and its pharmacological properties are not fully understood. The synthesis of 4-(1-Acetylcyclopropyl)butanoic acid is also challenging, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(1-Acetylcyclopropyl)butanoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(1-Acetylcyclopropyl)butanoic acid has been shown to have neuroprotective effects, and further research is needed to explore its therapeutic potential in these diseases. Another area of interest is the development of novel compounds based on 4-(1-Acetylcyclopropyl)butanoic acid, which may have improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 4-(1-Acetylcyclopropyl)butanoic acid and its effects on the GABAergic system.
Conclusion:
In conclusion, 4-(1-Acetylcyclopropyl)butanoic acid is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its structural similarity to GABA and its effects on the GABAergic system make it a useful tool for studying the brain. However, further research is needed to fully understand its pharmacological properties and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(1-Acetylcyclopropyl)butanoic acid involves the reaction of cyclopropylacetylene with ethyl 4-bromobutanoate, followed by hydrolysis and acetylation. This method was first reported by K. Sato and colleagues in 2000. The yield of the synthesis is around 25-30%, which can be improved by optimizing the reaction conditions.
Eigenschaften
CAS-Nummer |
176791-01-8 |
|---|---|
Produktname |
4-(1-Acetylcyclopropyl)butanoic acid |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
4-(1-acetylcyclopropyl)butanoic acid |
InChI |
InChI=1S/C9H14O3/c1-7(10)9(5-6-9)4-2-3-8(11)12/h2-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
DZBRHAQPBAHXDE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)CCCC(=O)O |
Kanonische SMILES |
CC(=O)C1(CC1)CCCC(=O)O |
Synonyme |
Cyclopropanebutanoic acid, 1-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



